molecular formula C11H12N2O B1449632 1-(3-Methylbenzyl)-1H-pyrazol-4-ol CAS No. 1595751-31-7

1-(3-Methylbenzyl)-1H-pyrazol-4-ol

Cat. No. B1449632
M. Wt: 188.23 g/mol
InChI Key: AXFZSFYEVBMPOM-UHFFFAOYSA-N
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Description

“1-(3-Methylbenzyl)-1H-pyrazol-4-ol” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The “3-Methylbenzyl” part suggests a benzene ring with a methyl and a benzyl group attached, which could contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” likely contains a pyrazole ring and a benzene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the benzene ring is a six-membered ring with alternating double bonds .


Chemical Reactions Analysis

The chemical reactions of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and the conditions under which it’s reacted. Pyrazoles can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Anti-Cancer Applications

A study by Nakao et al. (2014) on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives revealed the synthesis and evaluation of these compounds as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), targeting novel anti-prostate cancer drugs. The research found that specific derivatives significantly suppressed the growth of hormone-independent prostate cancer cells in vivo without adverse effects, highlighting their potential in cancer therapy Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs.

Antibacterial Activity

Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, demonstrating promising antibacterial activities against various bacterial strains. This study underscores the potential of these derivatives in developing new antimicrobial agents Synthesis, characterization and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one.

Corrosion Inhibition

Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, exploring their potential as corrosion inhibitors. The study utilized density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites of these compounds, indicating their applicability in protecting metals from corrosion DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors.

Molecular Docking and Drug Design

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, conducting molecular docking studies to explore its potential as an anti-diabetic agent. This research demonstrates the compound's promising interactions with proteins involved in diabetes, suggesting its role in the development of new therapeutic agents Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide.

Green Synthesis and Environmental Applications

Singh et al. (2020) investigated the green synthesis of pyrazol derivatives and their application in corrosion inhibition of N80 steel in an acidizing environment, typical of the petroleum industry. The study highlighted the efficiency of these derivatives in mitigating corrosion, contributing to more sustainable practices in industrial processes Theoretically and experimentally exploring the corrosion inhibition of N80 steel by pyrazol derivatives in simulated acidizing environment.

Safety And Hazards

The safety and hazards of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and how it’s handled. It’s important to use appropriate safety measures when handling any chemical compound .

Future Directions

The future directions for research on “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” could include exploring its potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFZSFYEVBMPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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